2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-propylacetamide
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Description
2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-propylacetamide is a useful research compound. Its molecular formula is C14H15F3N2O2S and its molecular weight is 332.34. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound belongs to the class of organic compounds known as benzothiazines . Benzothiazines and their derivatives are often studied for their potential biological activities, including antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic, and anticancer properties . The specific targets of this compound would depend on its exact structure and functional groups.
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on factors like its size, polarity, and functional groups. For example, highly polar compounds might be more likely to be excreted in the urine, while larger, nonpolar compounds might be more likely to be metabolized by the liver .
Biochemical Analysis
Biochemical Properties
It is known to interact with peptide deformylase, an enzyme found in Pseudomonas aeruginosa . This interaction suggests that the compound may play a role in protein synthesis, as peptide deformylase is responsible for removing the formyl group from the N-terminal methionine of newly synthesized proteins .
Cellular Effects
Given its interaction with peptide deformylase, it may influence protein synthesis and thus have broad effects on cellular function .
Molecular Mechanism
It is known to interact with peptide deformylase , suggesting that it may exert its effects by influencing the activity of this enzyme.
Properties
IUPAC Name |
2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O2S/c1-2-5-18-12(20)7-11-13(21)19-9-6-8(14(15,16)17)3-4-10(9)22-11/h3-4,6,11H,2,5,7H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRJHIPFJULGHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1C(=O)NC2=C(S1)C=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.